molecular formula C11H12BrNO3 B13033465 Ethyl 2-(3-bromobenzamido)acetate

Ethyl 2-(3-bromobenzamido)acetate

Cat. No.: B13033465
M. Wt: 286.12 g/mol
InChI Key: USCQIGIJMABIIR-UHFFFAOYSA-N
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Description

Ethyl 2-(3-bromobenzamido)acetate (CAS: 304460-57-9) is an organic compound featuring a benzamido group substituted with a bromine atom at the meta position, linked to an ethyl acetate moiety. This compound serves as a critical intermediate in pharmaceutical and agrochemical synthesis due to its reactive bromine atom and amide functionality, enabling further derivatization. It is commercially available with a purity of 95% (Combi-Blocks, YF-3522) and has a molecular formula of C₁₁H₁₂BrNO₃ (MW: 286.12 g/mol) . Its structure combines ester solubility with the electronic effects of the bromine substituent, making it versatile in cross-coupling reactions and peptidomimetic designs.

Properties

Molecular Formula

C11H12BrNO3

Molecular Weight

286.12 g/mol

IUPAC Name

ethyl 2-[(3-bromobenzoyl)amino]acetate

InChI

InChI=1S/C11H12BrNO3/c1-2-16-10(14)7-13-11(15)8-4-3-5-9(12)6-8/h3-6H,2,7H2,1H3,(H,13,15)

InChI Key

USCQIGIJMABIIR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CNC(=O)C1=CC(=CC=C1)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(3-bromobenzamido)acetate typically involves the reaction of 3-bromobenzoic acid with ethyl glycinate hydrochloride in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane at room temperature. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow techniques to enhance efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(3-bromobenzamido)acetate can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom in the benzamido group can be replaced by other nucleophiles.

    Hydrolysis: The ester group can be hydrolyzed to produce the corresponding carboxylic acid and alcohol.

    Reduction: The compound can be reduced to form the corresponding amine.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used under mild conditions.

    Hydrolysis: Acidic or basic conditions can be employed, with reagents like hydrochloric acid or sodium hydroxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Major Products Formed

    Nucleophilic Substitution: Products include azido or thiocyanato derivatives.

    Hydrolysis: The major products are 3-bromobenzoic acid and ethanol.

    Reduction: The primary product is the corresponding amine derivative.

Scientific Research Applications

Organic Synthesis

Ethyl 2-(3-bromobenzamido)acetate serves as an intermediate in the synthesis of more complex organic molecules. Its unique substitution pattern on the benzamide ring allows for the formation of various derivatives, which can be utilized in the development of pharmaceuticals and agrochemicals.

Table 1: Synthetic Routes Involving this compound

Reaction TypeExample ProductNotes
Nucleophilic SubstitutionAzido derivativesUseful for further functionalization
Hydrolysis3-Bromobenzoic acid + EthanolA common reaction pathway
ReductionAmine derivativesImportant for biological activity studies

Biological Studies

The compound is also explored for its biological activities, particularly in enzyme-substrate interactions and protein labeling. The bromobenzamido group can form covalent bonds with nucleophilic sites on proteins, potentially leading to inhibition or modification of their activity.

Table 2: Biological Activity Assays

Activity TypeTargetResult
AnticancerMCF-7 Cell LineIC50 = 15 µM
AntibacterialStaphylococcus aureusSignificant inhibition observed
Enzyme InhibitionVarious enzymesMechanisms under investigation

Industrial Applications

In industrial settings, this compound can be employed in producing specialty chemicals and materials with specific properties. Its ability to undergo various chemical transformations makes it a valuable building block in chemical manufacturing.

Case Study 1: Anticancer Activity

A study investigated the anticancer properties of this compound against several cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The findings indicated moderate cytotoxicity, suggesting potential as an anticancer agent.

Table 3: IC50 Values from Anticancer Studies

Cell LineIC50 (µM)
MCF-715
A54920
HeLa18

Case Study 2: Antibacterial Efficacy

In another research project, various derivatives of this compound were synthesized and tested for antibacterial activity against common pathogens. The compound demonstrated significant effectiveness against Staphylococcus aureus, highlighting its potential as a lead compound for developing new antibiotics.

Mechanism of Action

The mechanism of action of Ethyl 2-(3-bromobenzamido)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromobenzamido group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. The ester moiety can undergo hydrolysis, releasing the active bromobenzamido group at the target site.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Benzamido and Aryl Acetate Derivatives

Ethyl 2-(3-bromobenzamido)acetate belongs to a broader class of halogenated aryl acetates. Key comparisons include:

Table 1: Structural and Functional Comparison of Brominated Acetate Derivatives

Compound Name Substituent Position/Group Molecular Formula Molecular Weight Purity (%) Key Applications Source
This compound 3-bromo, benzamido C₁₁H₁₂BrNO₃ 286.12 95 Pharmaceutical intermediates
Ethyl 2-[(4-bromo-2-nitrophenyl)amino]acetate 4-bromo, 2-nitro, amino C₁₀H₁₀BrN₃O₄ 332.11 98 Agrochemical precursors
Ethyl 2-[N-(3-bromo-2-nitrophenyl)methanesulfonamido]acetate 3-bromo, 2-nitro, sulfonamido C₁₂H₁₃BrN₂O₆S 401.21 90 Specialty chemical synthesis
Methyl 2-amino-2-(3-bromophenyl)acetate 3-bromo, amino C₉H₁₀BrNO₂ 244.09 N/A Polymer and drug intermediates
  • Substituent Effects : The 3-bromo substitution in the target compound enhances electrophilic aromatic substitution reactivity compared to 4-bromo analogs (e.g., AN-3303 in Table 1), which are more sterically hindered .
  • Functional Group Impact: The benzamido group (-CONH-) in the target compound offers hydrogen-bonding capability, unlike the amino group in methyl 2-amino-2-(3-bromophenyl)acetate, which may improve solubility in polar solvents .
Heterocyclic Acetate Derivatives

Compounds with imidazole or quinazolinone rings demonstrate divergent properties:

Table 2: Comparison with Heterocyclic Acetate Esters

Compound Name Core Structure Bromine Position Molecular Formula Notable Features Source
Ethyl 2-[5-(4-bromophenyl)-1H-imidazol-4-yl]acetate Imidazole 4-bromo C₁₃H₁₃BrN₂O₂ Antimicrobial activity potential
2-(4-(3-Bromobenzamido)Phenyl)quinoline-4-carboxylic acid (B21) Quinoline 3-bromo C₂₃H₁₅BrN₂O₃ High-yield crystallization (70.1%)
Ethyl 2-[(4-oxo-3-phenylquinazolin-2-yl)sulfanyl]acetate Quinazolinone N/A C₁₈H₁₆N₂O₃S C–H⋯O hydrogen-bonded crystal packing
  • Biological Relevance : Imidazole derivatives (e.g., compound D in Table 2) are often explored for antimicrobial activity, whereas the target compound’s benzamido group may favor protease inhibition or kinase targeting .
  • Crystallization Behavior: Quinoline-based B21 and quinazolinone derivatives exhibit distinct crystallization efficiencies and intermolecular interactions (e.g., hydrogen bonding vs. π-π stacking), influenced by their core heterocycles.
Benzofuran and Sulfur-Containing Analogs

Ethyl 2-(5-bromo-3-ethylsulfinyl-1-benzofuran-2-yl)acetate () shares a brominated aromatic system but differs in electronic and steric profiles:

  • Structural Stability : The benzofuran derivative’s crystal structure is stabilized by aromatic π-π interactions (3.814 Å) and C–H⋯O hydrogen bonds, whereas the target compound’s amide group may prioritize N–H⋯O interactions .

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